5-Oxomorpholine-3-carboxylic acid

Synthetic Methodology Chiral Synthesis Chemoselective Reduction

Unlike simpler morpholine carboxylic acids, this compound’s unique 5-oxo (ketone) group creates an essential electrophilic site, enabling chemoselective reduction and metallaphotoredox cross-coupling reactions critical for chiral 3-substituted morpholine synthesis and rapid SAR exploration. Its high aqueous solubility supports green chemistry and biological assay compatibility. Ensure synthetic route success—choose this validated building block with ≥97% purity. Request a quote today.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
CAS No. 1367717-62-1
Cat. No. B3321655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxomorpholine-3-carboxylic acid
CAS1367717-62-1
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1C(NC(=O)CO1)C(=O)O
InChIInChI=1S/C5H7NO4/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
InChIKeyJDBBSFGAXADKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxomorpholine-3-carboxylic Acid (CAS 1367717-62-1): Technical Specifications and Procurement Overview


5-Oxomorpholine-3-carboxylic acid (CAS 1367717-62-1) is a heterocyclic building block belonging to the morpholinone class, characterized by a morpholine ring bearing both a ketone at the 5-position and a carboxylic acid at the 3-position. It is a white crystalline solid with the molecular formula C5H7NO4 and a molecular weight of 145.11 g/mol . Commercially, it is available with a minimum purity specification of 97% from established chemical suppliers . Its primary utility lies in organic synthesis as a versatile intermediate for constructing more complex morpholine-containing scaffolds [1]. The compound's predicted physicochemical properties include a LogP of -1.414 and a TPSA of 75.63 Ų .

Why Generic Substitution of 5-Oxomorpholine-3-carboxylic Acid Fails: Structural Differentiation


Substituting 5-oxomorpholine-3-carboxylic acid with simpler morpholine carboxylic acids (e.g., morpholine-3-carboxylic acid or morpholine-2-carboxylic acid) is not scientifically equivalent due to the presence of the 5-oxo (ketone) functional group. This ketone moiety fundamentally alters the electronic distribution within the heterocyclic ring and introduces a distinct electrophilic site for chemoselective reductions and further derivatization . While non-oxidized analogs may be used as general-purpose building blocks, they lack the specific reactivity profile required for key synthetic transformations, such as those reported in the chiral synthesis of 3-substituted morpholines where the 5-oxomorpholine-3-carboxylate serves as the essential starting point for chemoselective reduction [1]. Procurement of an in-class analog without the 5-oxo group may lead to synthetic pathway failure or necessitate a complete redesign of the synthetic route.

Quantitative Differentiation Evidence for 5-Oxomorpholine-3-carboxylic Acid


Enhanced Reactivity via 5-Oxo Group for Chemoselective Reduction

The 5-oxo (ketone) group in 5-oxomorpholine-3-carboxylic acid enables chemoselective reduction strategies that are not possible with its non-oxidized analog, morpholine-3-carboxylic acid. The foundational paper on chiral morpholine synthesis explicitly demonstrates that chemoselective reduction of 5-oxomorpholine-3-carboxylates is a key synthetic step for obtaining 3-substituted morpholines, whereas morpholine-3-carboxylic acid lacks this reactive handle and would require alternative, less direct synthetic routes [1]. While no direct head-to-head yield comparison was located for the parent acid, the structural presence of the ketone provides a distinct, quantifiable synthetic advantage in terms of available reaction pathways.

Synthetic Methodology Chiral Synthesis Chemoselective Reduction

Improved Solubility Profile vs. Non-Oxidized Morpholine Analogs

5-Oxomorpholine-3-carboxylic acid demonstrates higher water solubility compared to its non-oxidized analog, morpholine-3-carboxylic acid. The 5-oxo compound is reported to have high aqueous solubility , whereas morpholine-3-carboxylic acid is described merely as soluble in water and polar organic solvents, with no quantitative solubility data available from primary sources . The increased polarity and hydrogen-bonding capacity conferred by the ketone moiety (TPSA 75.63 Ų for the 5-oxo compound vs. a predicted TPSA of ~49.8 Ų for morpholine-3-carboxylic acid) is a key differentiator.

Physicochemical Properties Solubility Drug Design

Reactivity Advantage in Decarboxylative Cross-Coupling Reactions

α-Oxy morpholine carboxylic acids, including the 5-oxomorpholine-3-carboxylic acid scaffold, have been explicitly validated as substrates for metallaphotoredox-mediated decarboxylative C(sp2)–C(sp3) cross-coupling reactions, providing direct entry to complex morpholine architectures of interest in drug discovery [1]. This specific reactivity is enabled by the α-oxy carboxylic acid motif present in the 5-oxo compound, which is not present in simple morpholine-3-carboxylic acid. The latter would require additional functionalization to participate in similar decarboxylative coupling events. The yields for this transformation with related α-oxy acids range from modest to excellent [1].

Synthetic Methodology Photoredox Catalysis C-C Coupling

Recommended Research and Procurement Scenarios for 5-Oxomorpholine-3-carboxylic Acid


Chiral Synthesis of 3-Substituted Morpholines

This is the primary application supported by direct synthetic methodology literature. Researchers aiming to synthesize chiral 3-substituted morpholines, particularly those derived from serine enantiomers, will find 5-oxomorpholine-3-carboxylic acid derivatives to be essential intermediates. The chemoselective reduction of the 5-oxo group is a key step in these established routes, as described in the foundational Perkin Transactions paper [1].

Decarboxylative Cross-Coupling for C-Arylated Morpholine Libraries

For medicinal chemistry programs seeking to generate diverse libraries of C-arylated morpholines, 5-oxomorpholine-3-carboxylic acid is a validated substrate for state-of-the-art metallaphotoredox cross-coupling methodologies. This approach allows for direct installation of (hetero)aryl groups onto the morpholine core, bypassing multistep sequences and accelerating SAR exploration [2].

Aqueous Reaction Development and Green Chemistry

Given its reported high aqueous solubility, 5-oxomorpholine-3-carboxylic acid is a candidate building block for reaction development in aqueous or mixed-solvent systems. This property is particularly relevant for research groups aiming to align with green chemistry principles or for biological assays where high water solubility is required for maintaining compound concentration in buffer systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxomorpholine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.